
Diprafenone hydrochloride, (R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diprafenone hydrochloride, ®- is a class Ic antiarrhythmic agent closely related to propafenone. It is primarily used for its ability to manage and treat various types of cardiac arrhythmias by modulating the electrical activity of the heart. The compound is a dimethyl analog of propafenone and has been extensively studied for its electrophysiological properties and antiarrhythmic efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diprafenone hydrochloride, ®- involves the condensation of 2’-hydroxy-3-phenylpropiophenone with 1-chloro-2,3-epoxypropane in the presence of potassium carbonate. This reaction yields 2’- (2,3-epoxypropoxy)-3-phenylpropiophenone, which is then treated with 2-methyl-2-aminobutane in refluxing methanol .
Industrial Production Methods
Industrial production methods for Diprafenone hydrochloride, ®- typically follow the same synthetic route as described above, with optimizations for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Diprafenone hydrochloride, ®- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic ring and the side chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are commonly employed.
Major Products Formed
The major products formed from these reactions include various derivatives of Diprafenone hydrochloride, ®-, which can have different pharmacological properties and applications.
Scientific Research Applications
Diprafenone hydrochloride, ®- has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the electrophysiological properties of antiarrhythmic agents.
Biology: The compound is used in research to understand its effects on cellular electrophysiology and its interaction with ion channels.
Medicine: Diprafenone hydrochloride, ®- is studied for its potential therapeutic applications in treating cardiac arrhythmias and other cardiovascular conditions.
Industry: The compound is used in the development of new antiarrhythmic drugs and in the optimization of existing therapies .
Mechanism of Action
Diprafenone hydrochloride, ®- exerts its effects by blocking sodium channels in cardiac cells. This action reduces the likelihood of membrane depolarization, thereby stabilizing the cardiac rhythm. The compound also affects the mean open time of sodium channels, reducing it by up to 45%, which indicates a modification of the channel’s properties .
Comparison with Similar Compounds
Similar Compounds
Propafenone: Diprafenone hydrochloride, ®- is closely related to propafenone, sharing similar structural and pharmacological properties.
Flecainide: Another class Ic antiarrhythmic agent with similar electrophysiological effects.
Amiodarone: Although not a class Ic agent, amiodarone shares some electrophysiological properties with Diprafenone hydrochloride, ®-.
Uniqueness
Diprafenone hydrochloride, ®- is unique due to its specific structural modifications, which confer distinct electrophysiological properties and a different side effect profile compared to other antiarrhythmic agents. Its ability to modulate sodium channels with high specificity makes it a valuable compound in both research and clinical settings .
Properties
CAS No. |
132009-85-9 |
|---|---|
Molecular Formula |
C23H32ClNO3 |
Molecular Weight |
406.0 g/mol |
IUPAC Name |
1-[2-[(2R)-2-hydroxy-3-(2-methylbutan-2-ylamino)propoxy]phenyl]-3-phenylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C23H31NO3.ClH/c1-4-23(2,3)24-16-19(25)17-27-22-13-9-8-12-20(22)21(26)15-14-18-10-6-5-7-11-18;/h5-13,19,24-25H,4,14-17H2,1-3H3;1H/t19-;/m1./s1 |
InChI Key |
UMNNDKJVNNYLDU-FSRHSHDFSA-N |
Isomeric SMILES |
CCC(C)(C)NC[C@H](COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O.Cl |
Canonical SMILES |
CCC(C)(C)NCC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methoxy-N-[3-(4-methylpiperazin-1-yl)propyl]-5-sulfamoylbenzamide;oxalic acid](/img/structure/B12743899.png)
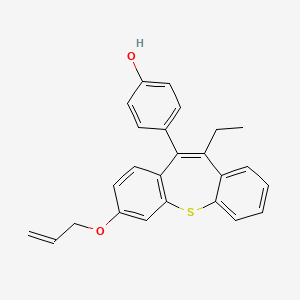
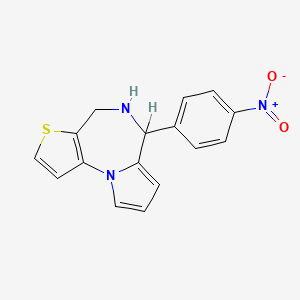

![N-tert-butyl-9-(2-chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12743918.png)
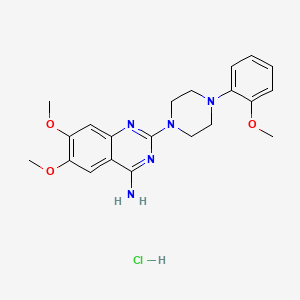
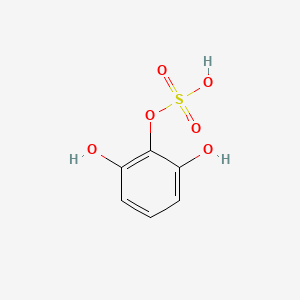
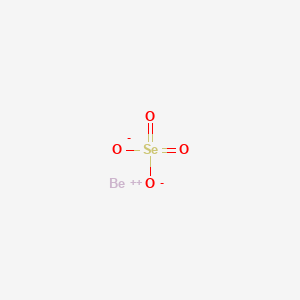
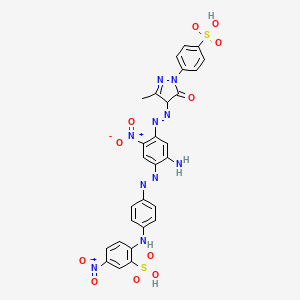
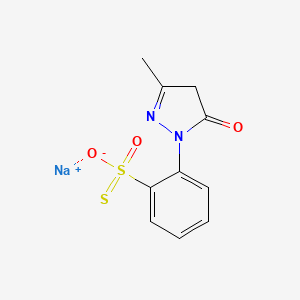
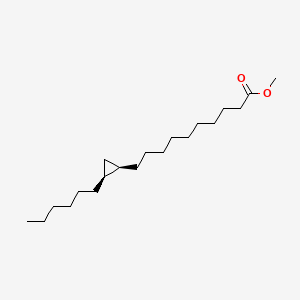
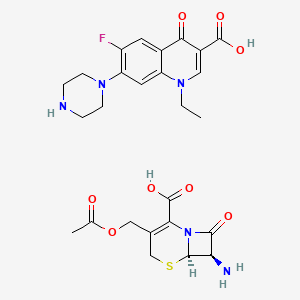
![12-oxapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2(11),4,6,8,14,16,18-octaene-3,10,20,21-tetrone](/img/structure/B12743962.png)
![5-butyl-7-chloro-1-methylimidazo[4,5-c]quinolin-4-one;trihydrochloride](/img/structure/B12743981.png)
